(R)-Roemerine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Remerin umfasst mehrere Schritte, beginnend mit den entsprechenden Vorläufermolekülen. Der Syntheseweg beinhaltet typischerweise die Bildung des Aporphin-Gerüsts durch Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die erfolgreiche Synthese von Remerin. Detaillierte Synthesewege sind oft proprietär und können je nach gewünschtem Ertrag und Reinheit variieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Remerin kann die Extraktion aus natürlichen Quellen wie Nelumbo nucifera umfassen, gefolgt von Reinigungsprozessen. Alternativ kann eine großtechnische chemische Synthese eingesetzt werden, bei der optimierte Reaktionsbedingungen genutzt werden, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit von Rohstoffen und dem beabsichtigten Verwendungszweck der Verbindung ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Remerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Remerin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Remerin modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Remerin-Molekül einführen, wodurch seine Aktivität oder Spezifität erhöht wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Antagonistic Activity:

(R)-Roemerine has been extensively studied for its antagonistic effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research has demonstrated that this compound exhibits high potency at these receptors, with a binding affinity (pK_b) of approximately 7.97 and 7.82, respectively . This selectivity makes it a valuable compound for investigating the role of serotonin in various psychological disorders.

Selectivity:

The compound shows good selectivity compared to other receptor subtypes, such as 5-HT2B and adrenergic α1 receptors. This selectivity is crucial for developing targeted therapies with fewer side effects .

Therapeutic Potential

Psychiatric Disorders:

Given its potent activity at serotonin receptors, this compound is being explored as a potential therapeutic agent for conditions such as schizophrenia and depression. Its ability to selectively antagonize specific serotonin receptors may provide an avenue for developing new treatments that mitigate psychotic symptoms without the adverse effects associated with less selective agents .

Cancer Treatment:

Recent studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, including SGC-7901, HT-29, and MGC-803. The compound demonstrated an IC50 value indicating significant anti-cancer activity, suggesting its potential as a chemotherapeutic agent .

Antifungal and Antimalarial Activities:

this compound has also been investigated for its antifungal properties against pathogens such as Candida albicans. Its efficacy in inhibiting fungal growth positions it as a candidate for developing antifungal therapies . Additionally, preliminary studies suggest that it may exhibit antimalarial properties, further broadening its therapeutic applications.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of this compound has been achieved through catalytic asymmetric hydrogenation techniques. This method allows for the production of enantiomerically pure compounds, which is critical for pharmacological evaluation . The ability to synthesize this compound in a laboratory setting facilitates further research into its biological activities and potential applications.

Case Studies

Wirkmechanismus

Remerin exerts its effects by selectively binding to serotonin receptor subtype 5-HT2A over 5-HT1A and dopamine D1 and D2 receptors . This selective binding modulates neurotransmitter activity, leading to its observed biological effects. The compound’s antifungal activity is linked to its ability to inhibit biofilm formation and yeast-to-hyphae transition in Candida albicans .

Vergleich Mit ähnlichen Verbindungen

Mirtazapine: Another tetracyclic antidepressant with similar serotonergic and noradrenergic activity.

Mianserin: A closely related compound with similar pharmacological properties.

Uniqueness: Remerin is unique due to its specific binding affinity for serotonin receptor subtype 5-HT2A and its diverse biological activities, including antifungal and antimalarial properties. Unlike other similar compounds, Remerin has shown significant activity against multidrug-resistant strains of pathogens .

Eigenschaften

IUPAC Name |

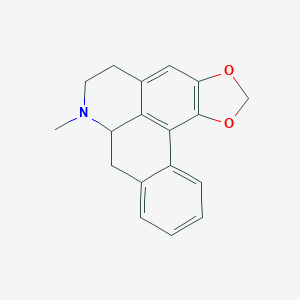

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866578 | |

| Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-08-3 | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.